CID 156589125

Beschreibung

Historical Context and Discovery

The discovery and understanding of 2'-deoxyadenosine-5'-diphosphate sodium salt emerged from the broader historical development of nucleic acid research that began in the late 19th century. The foundational work of Friedrich Miescher in 1869 marked the beginning of nucleic acid research when he first identified "nuclein" inside the nuclei of human white blood cells. Miescher's discovery of this substance, which had chemical properties unlike any protein and included a much higher phosphorous content and resistance to proteolysis, laid the groundwork for understanding the molecular components that would eventually include 2'-deoxyadenosine-5'-diphosphate sodium salt.

The structural elucidation of deoxyribonucleic acid components gained momentum through the work of Russian biochemist Phoebus Levene, who made several critical discoveries that directly relate to understanding 2'-deoxyadenosine-5'-diphosphate sodium salt. Levene was the first to discover the order of the three major components of a single nucleotide, specifically the phosphate-sugar-base arrangement, and he was also the first to discover the carbohydrate component of deoxyribonucleic acid, deoxyribose. These discoveries provided the molecular framework necessary for understanding how 2'-deoxyadenosine-5'-diphosphate sodium salt fits into the larger picture of nucleotide structure and function.

The breakthrough understanding of deoxyribonucleic acid structure came through the collaborative efforts of James Watson, Francis Crick, and the crucial X-ray crystallography work of Rosalind Franklin at King's College London. Franklin's creation of Photo 51 demonstrated the double-helix structure of deoxyribonucleic acid, providing the structural context within which nucleotide diphosphates like 2'-deoxyadenosine-5'-diphosphate function. Her work showed that the deoxyribonucleic acid molecule could exist in two forms, designated A and B, with the B form being particularly important for understanding the structural requirements of nucleotide incorporation during replication processes.

The specific identification and characterization of 2'-deoxyadenosine-5'-diphosphate sodium salt emerged as researchers developed more sophisticated analytical techniques for isolating and studying individual nucleotide components. The compound received the Chemical Abstracts Service registry number 72003-83-9, establishing its formal recognition in chemical databases. The systematic study of this compound revealed its critical role as an intermediate in nucleotide metabolism, particularly in the synthesis pathways that produce the building blocks necessary for deoxyribonucleic acid replication and repair.

Significance in Nucleotide Biochemistry

2'-Deoxyadenosine-5'-diphosphate sodium salt occupies a central position in nucleotide biochemistry as both a metabolic intermediate and a research tool for understanding cellular energy processes. The compound serves as a substrate for nucleoside diphosphate kinase, an enzyme responsible for catalyzing the final phosphorylation reaction of nucleoside diphosphates to produce the triphosphate forms required for deoxyribonucleic acid synthesis. This enzymatic conversion represents a critical step in maintaining the cellular pools of deoxynucleoside triphosphates necessary for accurate deoxyribonucleic acid replication and repair processes.

The biochemical significance of 2'-deoxyadenosine-5'-diphosphate sodium salt extends to its role in energy metabolism through its interaction with adenylate kinase. This enzyme catalyzes the reversible adenosine triphosphate-dependent phosphorylation of adenosine monophosphate to adenosine diphosphate and 2'-deoxyadenosine monophosphate to 2'-deoxyadenosine-5'-diphosphate. The adenylate kinase reaction maintains cellular energy homeostasis by constantly monitoring phosphate nucleotide levels and facilitating the interconversion of various adenosine phosphates. Through this mechanism, 2'-deoxyadenosine-5'-diphosphate sodium salt participates in the complex regulatory networks that govern cellular energy state and metabolic flux.

Research applications of 2'-deoxyadenosine-5'-diphosphate sodium salt have revealed its utility as both a substrate and inhibitor in various enzymatic studies. The compound serves as an inhibitor of bacterial poly(A) polymerase, making it valuable for investigating the specificity and regulation of ribonucleic acid synthesis enzymes. Additionally, 2'-deoxyadenosine-5'-diphosphate can function as an alternative substrate or inhibitor for studies of adenosine triphosphatase and both deoxyribonucleic acid and ribonucleic acid polymerase specificity, providing researchers with tools to dissect the molecular mechanisms of these fundamental cellular processes.

The compound's involvement in oligonucleotide synthesis represents another significant aspect of its biochemical importance. 2'-Deoxyadenosine-5'-diphosphate sodium salt can be used for the synthesis of deoxyadenylate oligonucleotides with enzymes such as polynucleotide phosphorylase from Escherichia coli. This application has proven valuable for producing specific deoxyribonucleic acid sequences for research purposes and for understanding the substrate specificity requirements of various nucleic acid synthesizing enzymes.

| Biochemical Function | Enzyme Involved | Product/Result |

|---|---|---|

| Triphosphate synthesis | Nucleoside diphosphate kinase | 2'-Deoxyadenosine-5'-triphosphate |

| Energy metabolism | Adenylate kinase | Adenosine diphosphate formation |

| Polymerase inhibition | Poly(A) polymerase | Inhibited ribonucleic acid synthesis |

| Oligonucleotide synthesis | Polynucleotide phosphorylase | Deoxyadenylate oligonucleotides |

Classification within Purine 2'-Deoxyribonucleoside Diphosphate Family

2'-Deoxyadenosine-5'-diphosphate sodium salt belongs to the specialized class of organic compounds known as purine 2'-deoxyribonucleoside diphosphates. These compounds are characterized as purine nucleotides with diphosphate groups linked to ribose moieties that lack a hydroxyl group at the 2' position. This structural classification places the compound within a family of molecules that serve as essential intermediates in the synthesis of deoxyribonucleic acid precursors and participate in fundamental cellular metabolic processes.

The purine classification of 2'-deoxyadenosine-5'-diphosphate sodium salt stems from its adenine nucleobase component, which contains the characteristic purine ring system consisting of fused pyrimidine and imidazole rings. The adenine base provides the compound with specific hydrogen bonding capabilities and stacking interactions that are crucial for its recognition by various enzymes and its incorporation into nucleic acid structures. Within the broader family of purine 2'-deoxyribonucleoside diphosphates, 2'-deoxyadenosine-5'-diphosphate represents one of the four standard deoxynucleoside diphosphates required for deoxyribonucleic acid synthesis.

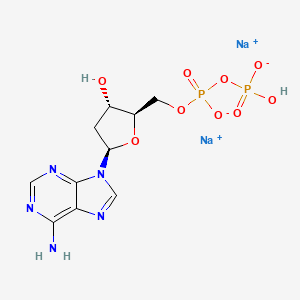

The molecular structure of 2'-deoxyadenosine-5'-diphosphate sodium salt reflects the defining characteristics of its classification. The compound has a molecular formula of C₁₀H₁₃N₅Na₂O₉P₂ in its disodium salt form, with a molecular weight of 455.17 grams per mole. The presence of two phosphate groups distinguishes it from the monophosphate and triphosphate forms, positioning it as an intermediate in the phosphorylation cascade that leads from nucleoside monophosphates to the triphosphate forms required for nucleic acid synthesis. The sodium salt formulation enhances the compound's solubility in aqueous solutions, making it more suitable for biochemical applications and cellular uptake studies.

Comparative analysis within the purine 2'-deoxyribonucleoside diphosphate family reveals that 2'-deoxyadenosine-5'-diphosphate shares structural similarities with 2'-deoxyguanosine-5'-diphosphate, the other purine member of this family. Both compounds contain purine bases and deoxyribose sugars, but they differ in their nucleobase structures and consequently in their hydrogen bonding patterns and enzymatic recognition sequences. Crystal structure studies of nucleoside diphosphate kinase complexed with various substrates, including 2'-deoxyadenosine-5'-diphosphate, have shown that the enzyme maintains conserved binding contacts regardless of whether purine or pyrimidine nucleotides are bound. This structural conservation demonstrates the enzyme's ability to accommodate different members of the deoxyribonucleoside diphosphate family while maintaining catalytic efficiency.

| Property | 2'-Deoxyadenosine-5'-diphosphate | Related Compounds |

|---|---|---|

| Nucleobase | Adenine (purine) | Guanine (purine), Cytosine (pyrimidine), Thymine (pyrimidine) |

| Sugar component | 2'-Deoxyribose | 2'-Deoxyribose |

| Phosphate groups | Two (diphosphate) | One (monophosphate), Three (triphosphate) |

| Molecular weight | 411.20 g/mol (free acid) | Variable based on base and phosphorylation state |

| Cellular role | Metabolic intermediate | Varies by compound |

The classification of 2'-deoxyadenosine-5'-diphosphate sodium salt within the purine 2'-deoxyribonucleoside diphosphate family also encompasses its metabolic relationships with other nucleotide species. The compound participates in metabolic pathways that interconnect with the metabolism of other deoxyribonucleoside diphosphates through the action of nucleoside diphosphate kinase, which catalyzes phosphate transfer reactions among various nucleoside diphosphates. This enzymatic promiscuity allows for the maintenance of balanced pools of all four deoxyribonucleoside triphosphates required for deoxyribonucleic acid synthesis, highlighting the interconnected nature of nucleotide metabolism and the importance of 2'-deoxyadenosine-5'-diphosphate as a member of this metabolic network.

Eigenschaften

CAS-Nummer |

72003-83-9 |

|---|---|

Molekularformel |

C10H15N5NaO9P2 |

Molekulargewicht |

434.19 g/mol |

IUPAC-Name |

disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C10H15N5O9P2.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);/t5-,6+,7+;/m0./s1 |

InChI-Schlüssel |

AFTCSXNKCDNKBZ-VWZUFWLJSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+] |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+] |

Synonyme |

2'-DEOXYADENOSINE 5'-DIPHOSPHATE SODIUM SALT; 2'-DEOXYADENOSINE-5'-DIPHOSPHATE TRISODIUM SALT; DADP; 2'-deoxyadenosine 5'-diphosphate sodium; Adenosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt; 2'-Deoxyadenosine-5'-diphosphate diso |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2’-Deoxyadenosine-5’-diphosphate sodium salt typically involves chemical synthesis methods. The process includes a series of reactions where the corresponding compounds are introduced into the adenosine molecule, followed by the formation of phosphate ester bonds . The specific synthetic route and reaction conditions can vary depending on the desired purity and quantity of the final product.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-5’-diphosphate sodium salt involves large-scale chemical synthesis. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations . The final product is typically purified using techniques like high-performance liquid chromatography (HPLC) to ensure its quality.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxyadenosine-5’-diphosphate sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new nucleotide analogs .

Wissenschaftliche Forschungsanwendungen

2’-Deoxyadenosine-5’-diphosphate sodium salt has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2’-Deoxyadenosine-5’-diphosphate sodium salt involves its interaction with various enzymes and molecular targets. It inhibits the polymerization of ADP and CDP by polynucleotide phosphorylase from Escherichia coli . Additionally, it can act as an alternative substrate or inhibitor for ATPase and DNA and RNA polymerase specificity studies . The compound’s effects are mediated through its interaction with specific molecular pathways involved in nucleotide metabolism and enzyme regulation.

Vergleich Mit ähnlichen Verbindungen

Adenosine-5'-diphosphate (ADP) Sodium Salt

- Structural Differences : ADP contains ribose (with a 2'-OH group), whereas dADP has deoxyribose (2'-H). This difference determines their roles in RNA/energy metabolism vs. DNA synthesis .

- Functional Roles :

Sodium Salt Forms :

Property ADP Sodium Salt dADP Sodium Salt Molecular Formula C₁₀H₁₄N₅Na₂O₁₀P₂ C₁₀H₁₃N₅Na₂O₉P₂ Molecular Weight 471.16 455.17 CAS Number 20398-34-9 72003-83-9

2'-Deoxyadenosine-5'-triphosphate (dATP) Sodium Salt

- Structural Differences : dATP has three phosphate groups vs. two in dADP.

- Functional Roles :

- Enzymatic Interactions :

2'-Deoxyadenosine-5'-monophosphate (dAMP) Sodium Salt

- Structural Differences : dAMP has one phosphate group vs. two in dADP.

- Functional Roles :

- Applications :

Other Deoxynucleoside Diphosphates (e.g., dCDP Sodium Salt)

Role in Thymineless Death

- Elevated dATP pools (from dADP metabolism) under dTTP-depleted conditions commit colon carcinoma cells to apoptosis, highlighting dADP's role in chemotherapy mechanisms .

Enzyme Kinetics and Regulation

- RR activity on dADP is modulated by allosteric effectors (e.g., ATP activates, dATP inhibits), ensuring balanced deoxyribonucleotide pools .

Biologische Aktivität

2'-Deoxyadenosine-5'-diphosphate sodium salt (dADP) is a purine nucleotide that plays a significant role in various biological processes, particularly in DNA synthesis and cellular metabolism. This compound is a structural analog of adenosine-5'-diphosphate (ADP) and is involved in the regulation of enzymatic activities and metabolic pathways.

Chemical Structure and Properties

- Chemical Formula : C10H15N5O9P2

- Molecular Weight : 347.22 g/mol

- Appearance : Colorless liquid

- Concentration : Typically available at 100 mM

- pH : Approximately 7

Inhibition of Polynucleotide Phosphorylase

One of the key biological activities of dADP is its ability to inhibit the polymerization of ADP and CDP by enzymes such as polynucleotide phosphorylase from Escherichia coli and Pseudomonas fluorescens. Research indicates that dADP effectively inhibits these processes at concentrations as low as 0.23 mM, highlighting its potential utility in regulating nucleotide metabolism within bacterial systems .

Role in Metabolism

dADP serves as a metabolite in various organisms, including humans, where it is involved in critical metabolic pathways. Elevated levels of dADP have been observed in erythrocytes from patients with adenosine deaminase (ADA) deficiency, a condition associated with severe combined immunodeficiency (SCID). This suggests that dADP may play a role in the pathophysiology of certain genetic disorders .

Case Study: ADA Deficiency

A study focusing on patients with ADA deficiency revealed that dADP levels are significantly increased compared to healthy individuals. This accumulation can lead to metabolic disturbances and has been linked to immune system dysfunction. The implications of dADP in such conditions warrant further investigation into its role as a biomarker or therapeutic target .

Experimental Studies

- Apoptosis Detection : dADP has been utilized in experimental setups to detect apoptotic cells through terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays. This application underscores its importance in cellular biology, particularly in studies related to cell death and survival mechanisms .

- Enzymatic Activity Regulation : Research indicates that dADP can modulate the activity of various enzymes involved in nucleotide metabolism, thereby influencing DNA synthesis and repair processes. This regulatory function highlights its potential as a therapeutic agent in diseases characterized by dysregulated nucleotide metabolism .

Comparative Analysis of Biological Activity

| Property | 2'-Deoxyadenosine-5'-diphosphate Sodium Salt (dADP) | Adenosine-5'-diphosphate (ADP) |

|---|---|---|

| Inhibition of Polymerization | Yes (at 0.23 mM) | No |

| Role in ADA Deficiency | Increased levels observed | Normal levels |

| Application in Apoptosis | Used in TUNEL assays | Not typically used |

| Enzymatic Regulation | Modulates activity | Standard substrate |

Q & A

Q. What is the biochemical role of 2'-Deoxyadenosine-5'-diphosphate sodium salt (dADP) in DNA synthesis and repair?

dADP serves as a critical intermediate in nucleotide metabolism, acting as a precursor for the synthesis of deoxyadenosine triphosphate (dATP) via phosphorylation by nucleoside diphosphate kinases. In DNA repair, dADP can be incorporated into damaged DNA strands during base excision repair (BER) pathways, particularly when dATP pools are limited . Methodologically, researchers often quantify dADP levels in cellular extracts using HPLC coupled with UV detection or mass spectrometry to correlate its availability with repair efficiency .

Q. How does dADP sodium salt differ structurally and functionally from its triphosphate counterpart (dATP)?

dADP lacks the γ-phosphate group present in dATP, reducing its direct utility as a substrate for DNA polymerases. This structural difference makes dADP a competitive inhibitor of enzymes like ribonucleotide reductase, which regulates dNTP balance. Functional studies involve incubating dADP with purified enzymes (e.g., DNA polymerase η) and measuring activity via stopped-flow kinetics or radioactive tracer assays .

Q. What are the recommended storage conditions for dADP sodium salt to ensure stability in experimental workflows?

dADP sodium salt should be stored at -20°C in anhydrous, pH-stabilized aqueous solutions (pH 8.5 ± 0.2) to prevent hydrolysis of the phosphate groups. Lyophilized formulations are preferred for long-term storage. Researchers should avoid repeated freeze-thaw cycles and exposure to strong oxidizing agents, as these degrade the compound .

Advanced Research Questions

Q. How can dADP sodium salt be used to study feedback inhibition mechanisms in nucleotide metabolism?

dADP acts as a noncompetitive inhibitor of ribonucleotide reductase (RNR), a key enzyme in dNTP biosynthesis. To investigate this, researchers employ enzyme assays combining dADP with RNR and monitor substrate conversion using spectrophotometric detection of ADP/ATP formation at 340 nm. Contradictions in inhibition constants (Ki) across studies often arise from variations in assay pH or the presence of allosteric effectors like dATP .

Q. What experimental approaches resolve discrepancies in reported enzymatic affinities for dADP in DNA repair polymerases?

Discrepancies in binding affinities (e.g., for DNA polymerase β) can be addressed using surface plasmon resonance (SPR) to measure real-time interactions or X-ray crystallography to visualize dADP-enzyme complexes. Comparative studies with analogs like 2′-deoxycytidine-5′-diphosphate (dCDP) highlight base-specific differences in catalytic efficiency .

Q. How is dADP sodium salt utilized in enzymology to probe the mechanism of DNA lesion bypass?

dADP is incorporated into synthetic DNA templates containing lesions (e.g., abasic sites or thymine glycol) to assess polymerase fidelity. Researchers use primer extension assays with fluorescently labeled dADP and gel electrophoresis to quantify misincorporation rates. For example, human DNA polymerase η shows reduced bypass efficiency with dADP compared to dATP .

Q. What methodologies are employed to analyze dADP’s role in nucleotide pool imbalance under oxidative stress?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise quantification of dADP and other dNTPs in cells exposed to oxidative agents (e.g., H₂O₂). Coupled with siRNA knockdown of salvage pathway enzymes (e.g., adenylate kinase), this approach identifies compensatory mechanisms maintaining dNTP homeostasis .

Q. How can dADP sodium salt be optimized for use in single-molecule DNA sequencing technologies?

In nanopore-based sequencing, dADP’s slower incorporation kinetics compared to dATP allow for enhanced signal resolution. Researchers modify sequencing buffers with ionic strength modifiers (e.g., KCl) and use voltage-clamp techniques to monitor single-molecule translocation events in real time .

Methodological Considerations

Q. What controls are essential when using dADP sodium salt in enzyme kinetic assays?

Critical controls include:

Q. How do researchers differentiate dADP’s effects from those of its metabolites in cellular studies?

Metabolic tracing with isotopically labeled dADP (e.g., ¹⁵N or ³²P) combined with autoradiography or NMR spectroscopy distinguishes dADP-derived metabolites (e.g., dAMP) from endogenous pools. CRISPR-Cas9 knockout models of salvage pathway enzymes further isolate dADP-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.